Cas no 1193390-15-6 (Ethyl 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate)

Ethyl 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate structure
1193390-15-6 structure
商品名:Ethyl 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate
CAS番号:1193390-15-6
MF:C11H13N3O2
メガワット:219.24
CID:5307421
PubChem ID:45791761

Ethyl 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate
    • Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid, 2,5-dimethyl-, ethyl ester
    • 1193390-15-6
    • Z600502972
    • AKOS023166283
    • ethyl2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate
    • G57098
    • CS-0080866
    • EN300-50392
    • インチ: 1S/C11H13N3O2/c1-4-16-11(15)9-5-7(2)12-10-6-8(3)13-14(9)10/h5-6H,4H2,1-3H3
    • InChIKey: BHMRBTWPKRHQAS-UHFFFAOYSA-N
    • ほほえんだ: C12=CC(C)=NN1C(C(OCC)=O)=CC(C)=N2

計算された属性

  • せいみつぶんしりょう: 219.100776666g/mol
  • どういたいしつりょう: 219.100776666g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 272
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 56.5Ų

Ethyl 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM331634-1g
Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate
1193390-15-6 95%+
1g
$778 2021-08-18
Chemenu
CM331634-5g
Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate
1193390-15-6 95%+
5g
$1487 2023-02-18
Enamine
EN300-50392-0.25g
ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate
1193390-15-6 95.0%
0.25g
$289.0 2025-02-20
Enamine
EN300-50392-0.1g
ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate
1193390-15-6 95.0%
0.1g
$202.0 2025-02-20
Aaron
AR019WSM-250mg
Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate
1193390-15-6 96%
250mg
$141.00 2025-02-10
Aaron
AR019WSM-10g
Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate
1193390-15-6 96%
10g
$1865.00 2025-02-10
A2B Chem LLC
AV40922-1g
ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate
1193390-15-6 95%
1g
$682.00 2024-04-20
1PlusChem
1P019WKA-50mg
ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate
1193390-15-6 95%
50mg
$222.00 2023-12-26
1PlusChem
1P019WKA-100mg
ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate
1193390-15-6 95%
100mg
$303.00 2023-12-26
Aaron
AR019WSM-100mg
Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate
1193390-15-6 96%
100mg
$83.00 2025-02-10

Ethyl 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate 関連文献

Ethyl 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylateに関する追加情報

Ethyl 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate (CAS No. 1193390-15-6): A Versatile Scaffold in Modern Pharmaceutical Research

Ethyl 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate, identified by its CAS number 1193390-15-6, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and pharmacological properties. This compound belongs to the pyrazolopyrimidine class, a scaffold that has been extensively explored for its potential in drug discovery and development. The presence of both pyrazole and pyrimidine rings in its structure imparts a rich chemical diversity, making it a valuable building block for synthesizing novel bioactive molecules.

The< strong>Ethyl 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate molecule exhibits a distinct pharmacophore that has been investigated for various therapeutic applications. Its structural features, including the ethyl ester group at the 7-position and the dimethyl substitution on the pyrazole ring, contribute to its biological activity. Recent studies have highlighted its potential in modulating enzyme inhibition and receptor binding, which are critical mechanisms in drug action. The compound's ability to interact with biological targets makes it an attractive candidate for further exploration in medicinal chemistry.

One of the most compelling aspects of Ethyl 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate is its versatility as a synthetic intermediate. The pyrazolopyrimidine core can be modified in multiple ways to generate derivatives with enhanced pharmacological properties. For instance, functionalization at the 3-position of the pyrimidine ring or the 4-position of the pyrazole ring can lead to compounds with improved solubility, bioavailability, and target specificity. These modifications are often guided by computational modeling and high-throughput screening techniques, which help in identifying promising candidates for further optimization.

Recent advancements in drug discovery have emphasized the importance of structure-activity relationships (SAR) in designing effective therapeutic agents. Ethyl 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate has been used as a key intermediate in synthesizing compounds that target various diseases, including cancer and inflammatory disorders. For example, derivatives of this scaffold have shown promise in inhibiting kinases and other enzymes involved in tumor growth and progression. The ethyl ester group at the 7-position provides a handle for further chemical modifications, allowing researchers to fine-tune the biological activity of these derivatives.

The pharmacological profile of Ethyl 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate has been studied in several preclinical models. These studies have revealed its potential as an anti-inflammatory agent by modulating cytokine production and inhibiting inflammatory pathways. Additionally, the compound has demonstrated efficacy in models of neurodegenerative diseases by interacting with specific receptors and enzymes implicated in these conditions. The dual functionality of the pyrazolopyrimidine scaffold allows it to engage multiple biological targets simultaneously, which is often a key factor in developing multifunctional drugs.

In conclusion, Ethyl 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate (CAS No. 1193390-15-6) represents a promising scaffold for pharmaceutical research. Its unique structural features and biological activities make it a valuable tool for developing novel therapeutic agents. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an increasingly important role in addressing some of the most challenging diseases faced by humanity today.

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